

Technical Guide: Spectroscopic Data & Characterization of 5-Chloro-2,3-difluoroisonicotinaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2,3-difluoroisonicotinaldehyde

CAS No.: 1333319-52-0

Cat. No.: B1402973

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Chemical Identity & Structural Profile[1][2]

Property	Data
IUPAC Name	5-Chloro-2,3-difluoropyridine-4-carbaldehyde
Common Name	5-Chloro-2,3-difluoroisonicotinaldehyde
CAS Registry Number	1333319-52-0
Molecular Formula	C
	H
	ClF
	NO
Molecular Weight	177.54 g/mol
Physical State	Pale yellow to off-white solid (low melting) or oil
Solubility	Soluble in DMSO, CDCl ₃ , Acetone; sparingly soluble in water

Structural Analysis

The molecule consists of a pyridine ring with:

- Nitrogen at position 1.[\[1\]](#)
- Fluorine atoms at positions 2 and 3 (vicinal difluoro motif).
- Aldehyde group (-CHO) at position 4.
- Chlorine atom at position 5.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Proton at position 6.[\[3\]](#)[\[4\]](#)

This specific substitution pattern creates a unique electronic environment, making

¹H NMR and

H NMR integration critical for distinguishing it from regioisomers (e.g., the 3,5-difluoro-2-chloro isomer).

Synthesis & Origin (Context for Analysis)[5]

Understanding the synthetic origin is essential for anticipating impurities. This compound is typically synthesized via Directed Ortho-Lithiation (DoM).

Synthetic Route[2][4][5][7][8]

- Starting Material: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[1]
- Reagent: Lithium Diisopropylamide (LDA) in THF at -78°C.
- Mechanism: The fluorine at C3 directs lithiation to the C4 position (ortho to F, meta to Cl).
- Quench: Dimethylformamide (DMF) is added to form the aldehyde.

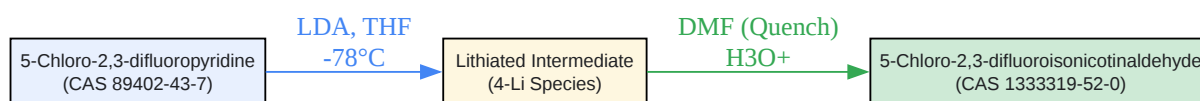


Figure 1: Synthesis via Directed Ortho-Lithiation (DoM) targeting the C4 position.

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Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7]

The NMR profile is dominated by the coupling between the fluorine atoms and the remaining protons.

H NMR (400 MHz, DMSO-d

or CDCl

)

There are only two proton environments in the molecule.

Shift (ppm)	Multiplicity	Integral	Assignment	Coupling Constants ()
10.20 – 10.35	Singlet (s) or fine doublet	1H	-CHO (Aldehyde)	May show small long-range coupling to F3 (Hz).
8.30 – 8.50	Singlet (s)	1H	H-6 (Ring Proton)	Located between N and Cl. Typically appears as a singlet due to lack of strong coupling partners.

“

Analyst Note: The chemical shift of the H-6 proton is diagnostic. In the related amide derivative (5-chloro-2,3-difluoroisonicotinamide), this proton appears at 8.31 ppm.^[6] The aldehyde group is more electron-withdrawing, likely shifting this signal slightly downfield to ~8.40–8.50 ppm.

F NMR (376 MHz, CDCl

)

The two fluorine atoms are chemically non-equivalent and will show strong coupling.

Shift (ppm)*	Multiplicity	Assignment	Notes
-90.0 to -95.0	Doublet (d)	F-2	Adjacent to Nitrogen. Deshielded relative to F-3.
-135.0 to -145.0	Doublet (d)	F-3	Adjacent to Aldehyde and F-2.

- Note: Shifts are referenced to CFC1 (0 ppm). The coupling constant is typically 20–30 Hz.

B. Mass Spectrometry (MS)[7]

Mass spectrometry provides confirmation of the molecular weight and the presence of the chlorine atom via its isotopic signature.

- Ionization Mode: ESI (Positive/Negative) or EI.
- Molecular Ion (M): 177.
- Isotopic Pattern: The presence of one Chlorine atom (Cl/Cl) creates a distinct 3:1 ratio between the M and M+2 peaks.

m/z Peak	Intensity	Origin
177.0	100% (Base)	[M] containing Cl
179.0	~32%	[M+2] containing Cl
149.0	Fragment	[M - CO] (Loss of Carbonyl)
114.0	Fragment	[M - CO - Cl] (Loss of Carbonyl + Cl)

C. Infrared Spectroscopy (IR)[7]

The IR spectrum is useful for verifying the functional groups, particularly the carbonyl and the halogenated ring.

Wavenumber (cm)	Vibration Mode	Functional Group
1700 – 1720	Strong Stretch	C=O (Aldehyde Carbonyl)
1580 – 1600	Medium Stretch	C=N / C=C (Pyridine Ring)
1000 – 1100	Strong Stretch	C-F (Aryl Fluoride)
700 – 800	Medium Stretch	C-Cl (Aryl Chloride)

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data and prevent aldehyde oxidation (to carboxylic acid):

- Solvent: Use high-purity CDCl₃

(neutralized with K

CO

if acidic) or DMSO-d₆

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- Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
- Tube: Use a standard 5mm NMR tube.
- Stability: Run the spectrum immediately. Aldehydes on electron-deficient rings are prone to air oxidation, forming 5-chloro-2,3-difluoroisonicotinic acid (which would show a broad -COOH proton at >12 ppm and loss of the 10.2 ppm signal).

Protocol 2: Purity Assessment (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyridine ring absorption).
- Retention Time: The aldehyde is less polar than the corresponding acid impurity but more polar than the starting material (5-chloro-2,3-difluoropyridine).

References

- World Intellectual Property Organization (WIPO). Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines. WO2014210042A2. (Describes the lithiation protocol and analogous amide characterization).

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Characterization of 5-Chloro-2,3-difluoroisonicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1402973/docs#technical-guide-spectroscopic-data-characterization-of-5-chloro-2-3-difluoroisonicotinaldehyde>]

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